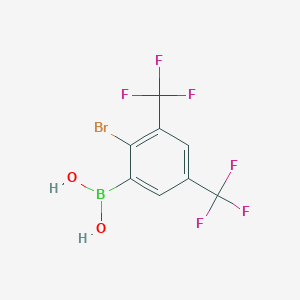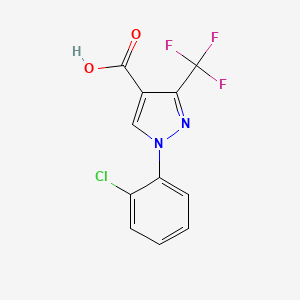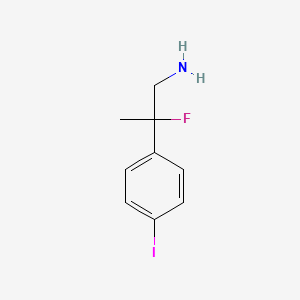
5-クロロ-1H-インダゾール-7-カルボン酸
概要
説明
5-chloro-1H-indazole-7-carboxylic acid is a chemical compound with the CAS Number: 875305-85-4 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-chloro-1H-indazole-7-carboxylic acid is1S/C8H5ClN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-chloro-1H-indazole-7-carboxylic acid has a molecular weight of 196.59 . It is a solid at room temperature . The compound has a melting point of 337 °C and a predicted boiling point of 472.1±25.0 °C . The predicted density is 1.644±0.06 g/cm3 .科学的研究の応用
抗炎症剤
5-クロロ-1H-インダゾール-7-カルボン酸の構造の一部であるインダゾール核は、有意な抗炎症作用と関連付けられています。 インダゾール誘導体は合成され、フレンド完全アジュバント誘発関節炎やカラギーナン誘発浮腫などの様々な実験モデルにおける潜在的なインビボ抗炎症効果について評価されています 。これらの化合物、特に5-クロロ-1H-インダゾール骨格を持つ化合物は、炎症性疾患の新しい治療法を提供する可能性があります。
抗癌活性
インダゾール誘導体は、癌との闘いにおいて有望な結果を示しています。 特定の化合物である3-アミノ-N-(4-ベンジルフェニル)-5-クロロ-1H-インダゾール-1-カルボキサミドは、特に結腸癌と黒色腫細胞株に対して、細胞増殖を効果的に阻害する能力を示しました 。これは、5-クロロ-1H-インダゾール-7-カルボン酸が、新しい抗癌剤の開発における貴重な前駆体となり得ることを示唆しています。
抗菌用途
インダゾール部分は、その抗菌特性で知られています。 研究では、インダゾール含有化合物が様々な微生物病原体に作用することが示されています 。その結果、5-クロロ-1H-インダゾール-7-カルボン酸は、耐性菌株を標的とする新しい薬剤の合成における重要な中間体として役立つ可能性があります。
抗ウイルス療法
インダゾール誘導体は、抗HIV剤としての可能性について調査されてきました。 重要なウイルス酵素を阻害する能力により、新しい抗ウイルス薬を開発するための候補となっています 。5-クロロ-1H-インダゾール-7-カルボン酸の構造的柔軟性により、ウイルス複製を強力に阻害する可能性のある様々な誘導体を創り出すことができます。
酵素阻害
インダゾール環を含む化合物は、アルドース還元酵素阻害剤やアセチルコリンエステラーゼ阻害剤など、酵素阻害剤としての役割について研究されてきました 。これらの酵素は、それぞれ糖尿病やアルツハイマー病などの治療の標的となっています。したがって、5-クロロ-1H-インダゾール-7-カルボン酸は、これらの分野における新しい治療薬の開発に貢献する可能性があります。
循環器系薬剤開発
インダゾール誘導体は、その循環器系効果から、潜在的な降圧剤として特定されています 。5-クロロ-1H-インダゾール-7-カルボン酸の修飾により、高血圧症やその他の循環器系疾患を管理する新しい化合物が生まれる可能性があります。
作用機序
Target of Action
Indazole derivatives, which include 5-chloro-1h-indazole-7-carboxylic acid, have been found to exhibit a wide variety of biological activities . These activities suggest that they interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes .
Mode of Action
Indazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with protein-protein interactions .
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it is likely that 5-chloro-1h-indazole-7-carboxylic acid affects multiple pathways . These could include pathways involved in inflammation, microbial infection, cancer, and other pathological conditions .
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that 5-chloro-1h-indazole-7-carboxylic acid could potentially modulate a variety of cellular processes . These might include processes related to inflammation, microbial infection, cancer, and other pathological conditions .
実験室実験の利点と制限
The main advantage of using 5-Cl-1H-Ind-7-COOH in laboratory experiments is its availability and low cost. The compound is commercially available and can be easily synthesized in the laboratory. Additionally, the compound is relatively stable and can be stored for long periods of time.
The main limitation of using 5-Cl-1H-Ind-7-COOH in laboratory experiments is its toxicity. The compound is toxic and can be absorbed through the skin, so safety precautions must be taken when working with it. Additionally, the compound can be difficult to work with, as it is insoluble in many organic solvents.
将来の方向性
There are a variety of potential future directions for research involving 5-Cl-1H-Ind-7-COOH. These include further research into its mechanism of action, as well as its potential use in the treatment of neurological disorders. Additionally, further research into the synthesis of polychlorinated indazole derivatives could lead to the development of new pharmaceuticals. Finally, further research into the biochemical and physiological effects of 5-Cl-1H-Ind-7-COOH could lead to a better understanding of the compound's potential therapeutic applications.
Safety and Hazards
The safety information for 5-chloro-1H-indazole-7-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . A series of precautionary statements are also provided .
生化学分析
Biochemical Properties
5-chloro-1H-indazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By binding to the active site of COX-2, 5-chloro-1H-indazole-7-carboxylic acid prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of 5-chloro-1H-indazole-7-carboxylic acid on cellular processes are diverse and depend on the type of cell and the specific cellular context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and survival . Furthermore, 5-chloro-1H-indazole-7-carboxylic acid has been found to affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In non-cancerous cells, this compound can modulate cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-1H-indazole-7-carboxylic acid involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of enzymes, such as COX-2, and inhibits their activity by preventing substrate binding and catalysis . Additionally, 5-chloro-1H-indazole-7-carboxylic acid can interact with proteins involved in cell signaling pathways, leading to the modulation of downstream signaling events . For example, by binding to and inhibiting the activity of kinases in the MAPK pathway, this compound can alter the phosphorylation status of key signaling proteins, ultimately affecting gene expression and cellular function . Furthermore, 5-chloro-1H-indazole-7-carboxylic acid has been shown to influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1H-indazole-7-carboxylic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, 5-chloro-1H-indazole-7-carboxylic acid may undergo degradation, leading to the formation of degradation products that can influence its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-chloro-1H-indazole-7-carboxylic acid in animal models vary with different dosages. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer effects without causing significant toxicity . At higher doses, 5-chloro-1H-indazole-7-carboxylic acid can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are seen at lower doses, while toxic effects become apparent at higher doses . These findings highlight the importance of dose optimization in the therapeutic use of 5-chloro-1H-indazole-7-carboxylic acid .
Metabolic Pathways
5-chloro-1H-indazole-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The resulting metabolites are then excreted in the urine . The metabolism of 5-chloro-1H-indazole-7-carboxylic acid can influence its biological activity, as the metabolites may have different pharmacological properties compared to the parent compound . Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in key metabolic pathways .
Transport and Distribution
The transport and distribution of 5-chloro-1H-indazole-7-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-chloro-1H-indazole-7-carboxylic acid can bind to intracellular proteins, which can influence its localization and accumulation . In tissues, this compound is distributed based on factors such as blood flow, tissue permeability, and binding affinity to tissue components . The distribution of 5-chloro-1H-indazole-7-carboxylic acid can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-chloro-1H-indazole-7-carboxylic acid is an important determinant of its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on factors such as targeting signals and post-translational modifications . The localization of 5-chloro-1H-indazole-7-carboxylic acid can influence its interactions with biomolecules and its ability to modulate cellular processes . For example, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Similarly, mitochondrial localization can affect cellular metabolism by influencing the activity of mitochondrial enzymes .
特性
IUPAC Name |
5-chloro-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXVZJEPIMSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

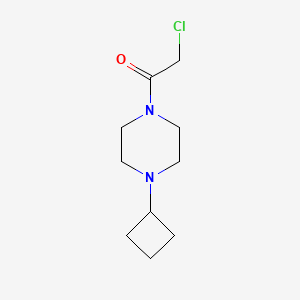
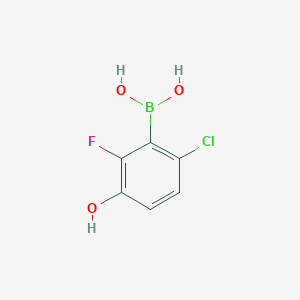

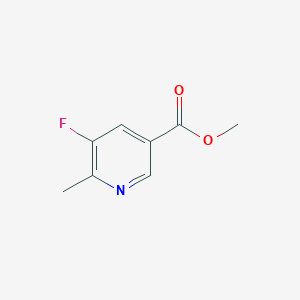
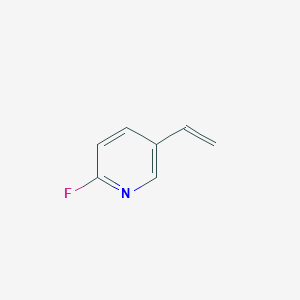
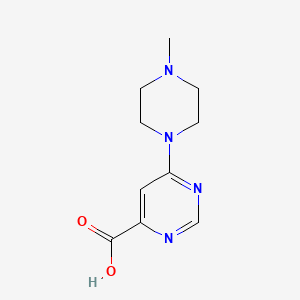
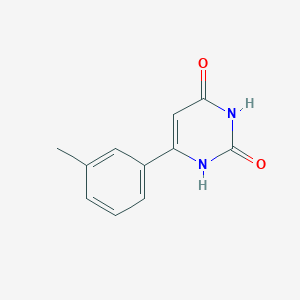

![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
amine](/img/structure/B1466086.png)
![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)
